6',7'-epoxy Cannabigerol

Beschreibung

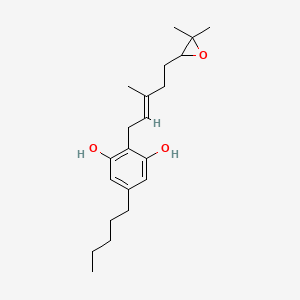

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H32O3 |

|---|---|

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

2-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl]-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-16-13-18(22)17(19(23)14-16)11-9-15(2)10-12-20-21(3,4)24-20/h9,13-14,20,22-23H,5-8,10-12H2,1-4H3/b15-9+ |

InChI-Schlüssel |

JHTVNVIWLKCIEG-OQLLNIDSSA-N |

Isomerische SMILES |

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC2C(O2)(C)C)O |

Kanonische SMILES |

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC2C(O2)(C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of 6',7'-epoxy Cannabigerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6',7'-epoxy Cannabigerol (6',7'-epoxy-CBG) is an oxygenated derivative of the pivotal cannabinoid precursor, Cannabigerol (CBG). While its presence as a metabolite in humans following CBG consumption is well-documented, its endogenous biosynthesis within Cannabis sativa remains a subject of ongoing investigation. This technical guide delineates the known metabolic pathway of 6',7'-epoxy-CBG in humans, catalyzed by cytochrome P450 enzymes, and explores the potential for a parallel biosynthetic route in Cannabis sativa. This document provides a comprehensive overview of the involved enzymes, reaction mechanisms, and relevant experimental protocols, supplemented with structured data and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to Cannabigerol and its Derivatives

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the central precursor to a multitude of other cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1] Its biological activities, which include anti-inflammatory, antibacterial, and neuroprotective properties, have garnered significant scientific interest. The metabolic fate of CBG in biological systems leads to the formation of various derivatives, including hydroxylated and epoxidized forms. Among these, 6',7'-epoxy-CBG has been identified as an active metabolite, necessitating a thorough understanding of its formation.[2]

The Human Metabolic Pathway of this compound

In humans, the biosynthesis of 6',7'-epoxy-CBG occurs primarily in the liver and is catalyzed by a suite of cytochrome P450 (CYP) enzymes. This metabolic conversion is an epoxidation reaction, where an oxygen atom is inserted across the 6',7' double bond of the geranyl moiety of CBG.

Key Enzymes Involved

Several human CYP isoenzymes have been identified as capable of metabolizing CBG to its epoxidized derivative. These include:

-

CYP3A4

-

CYP2D6

-

CYP2C9

-

CYP2C8

-

CYP2J2

These enzymes are prominent in drug metabolism and are known for their broad substrate specificity.[3]

Reaction Mechanism

The epoxidation of CBG by cytochrome P450 enzymes follows a well-established catalytic cycle. The core reaction involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a high-valent iron-oxo species. This potent oxidizing agent then transfers an oxygen atom to the substrate.

The overall reaction can be summarized as:

Cannabigerol (CBG) + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O

Quantitative Data

While specific kinetic parameters for the formation of 6',7'-epoxy-CBG by each individual human CYP isoenzyme are not extensively detailed in the public domain, the collective action of these enzymes demonstrates the conversion of CBG to its metabolites.

| Metabolite | Forming Enzymes (Human) | Location |

| This compound | CYP3A4, CYP2D6, CYP2C9, CYP2C8, CYP2J2 | Liver |

Putative Biosynthetic Pathway in Cannabis sativa

While the formation of 6',7'-epoxy-CBG is confirmed in human metabolism, its natural occurrence and biosynthesis in Cannabis sativa are less certain. However, the enzymatic machinery required for such a conversion is present in the plant.

Cannabis sativa possesses a diverse array of cytochrome P450 enzymes, which are known to be involved in the biosynthesis of various secondary metabolites, including other cannabinoids. It is plausible that one or more of these plant-based CYPs could catalyze the epoxidation of CBG.

Potential Enzymatic Steps

The putative biosynthetic pathway in Cannabis sativa would likely mirror the initial stages of the general cannabinoid pathway, followed by a final epoxidation step.

-

Formation of Cannabigerolic Acid (CBGA): The pathway begins with the alkylation of olivetolic acid with geranyl pyrophosphate, catalyzed by CBGA synthase.

-

Decarboxylation to Cannabigerol (CBG): CBGA can be decarboxylated, often through non-enzymatic means such as heat and light, to form CBG.

-

Epoxidation of CBG: A putative Cannabis sativa cytochrome P450 enzyme could then catalyze the epoxidation of the 6',7' double bond of CBG to yield 6',7'-epoxy-CBG.

Visualizing the Pathways

Human Metabolic Pathway of this compound

Caption: Human metabolic conversion of CBG to 6',7'-epoxy-CBG.

Putative Biosynthetic Pathway in Cannabis sativa

Caption: A proposed biosynthetic pathway for 6',7'-epoxy-CBG in Cannabis sativa.

Experimental Protocols

In Vitro Reconstitution of the Epoxidation Reaction

This protocol describes a general method for reconstituting the enzymatic synthesis of 6',7'-epoxy-CBG using commercially available human cytochrome P450 enzymes.

Materials:

-

Recombinant human cytochrome P450 enzymes (e.g., CYP3A4, CYP2J2)

-

Cytochrome P450 reductase

-

Cytochrome b5

-

Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Cannabigerol (CBG)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate

-

LC-MS grade solvents

Procedure:

-

Reconstitution of the Enzyme System:

-

Prepare a reaction mixture containing the desired CYP enzyme, cytochrome P450 reductase, and cytochrome b5 in potassium phosphate buffer.

-

Add liposomes to the mixture to facilitate enzyme activity.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period to allow for the incorporation of enzymes into the lipid bilayer.

-

-

Enzymatic Reaction:

-

Add CBG (dissolved in a suitable solvent like ethanol) to the reconstituted enzyme system.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

-

-

Extraction of Products:

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Extract the metabolites from the aqueous phase using an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Identify and quantify 6',7'-epoxy-CBG using a validated LC-MS/MS method with an authentic reference standard.

-

Workflow for Identifying 6',7'-epoxy-CBG in Cannabis sativa Extracts

References

The Discovery and Isolation of 6',7'-epoxy Cannabigerol from Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6',7'-epoxy Cannabigerol (B157186), a minor cannabinoid found in Cannabis sativa. It details the pioneering work of Radwan et al. (2008), who first reported the isolation of the (±)-6,7-trans and (±)-6,7-cis isomers of epoxycannabigerol from a high-potency variety of Cannabis sativa. This document outlines the experimental protocols for extraction and chromatographic separation and presents the spectroscopic data used for the structural elucidation of these compounds. The information is intended to serve as a foundational resource for researchers engaged in the study of novel cannabinoids and their potential therapeutic applications.

Introduction

The cannabis plant (Cannabis sativa L.) is a rich source of a diverse group of terpenophenolic compounds known as cannabinoids. While Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD) are the most well-known and studied, there are over 100 other minor cannabinoids that have been identified. These minor cannabinoids, though present in smaller quantities, may possess unique pharmacological properties and contribute to the overall therapeutic effects of cannabis through entourage effects or direct action on various biological targets.

Among these minor cannabinoids are the epoxy derivatives of cannabigerol (CBG), specifically (±)-6',7'-trans-epoxycannabigerol and (±)-6',7'-cis-epoxycannabigerol. CBG is a non-psychoactive cannabinoid that serves as the biochemical precursor to THC, CBD, and cannabichromene (B1668259) (CBC). The discovery of its epoxy derivatives has opened new avenues for research into the chemical diversity of Cannabis sativa and the potential bioactivity of these oxygenated cannabinoids. This guide focuses on the seminal work that led to their discovery and the methods used for their isolation and characterization.

Discovery of 6',7'-epoxy Cannabigerol

The first identification and isolation of (±)-6',7'-trans-epoxycannabigerol and (±)-6',7'-cis-epoxycannabigerol were reported by Radwan and his colleagues in 2008.[1][2] Their investigation focused on a high-potency variety of Cannabis sativa L., leading to the discovery of six new cannabis constituents, including the two epoxy-CBG isomers.[1][2] This discovery was significant as it expanded the known chemical space of cannabinoids and suggested enzymatic or oxidative pathways that could modify the basic cannabinoid structures within the plant.

Experimental Protocols

The isolation of this compound from Cannabis sativa involves a multi-step process of extraction followed by a series of chromatographic separations. The following protocols are based on the methodologies described by Radwan et al. (2008).

Plant Material and Extraction

A high-potency variety of Cannabis sativa L. was used as the source material for the isolation of the target compounds.[1][2]

-

Extraction Solvent: Hexane (B92381) was utilized for the initial extraction of the plant material.[1]

-

Procedure: The dried and ground plant material was subjected to extraction with hexane to yield a crude extract containing a mixture of cannabinoids and other lipophilic compounds.

Chromatographic Isolation and Purification

The separation and purification of the individual compounds from the crude hexane extract were achieved through a combination of Vacuum Liquid Chromatography (VLC) and Flash Chromatography.

-

Vacuum Liquid Chromatography (VLC): The crude hexane extract was first fractionated using VLC over silica (B1680970) gel. This technique allows for a rapid, initial separation of the extract into fractions of decreasing polarity.

-

Flash Column Chromatography: Fractions obtained from VLC that showed the presence of compounds with retention factors (Rf) close to that of Δ⁹-THC were combined and subjected to further separation using flash column chromatography.[1] This step is crucial for the fine separation of cannabinoids with similar polarities. The specific details of the flash chromatography system, including the stationary phase, mobile phase gradient, and flow rate, are critical for successful isolation.

The logical workflow for the isolation and purification of this compound is depicted in the following diagram.

Structural Elucidation and Data

The structures of the isolated compounds were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The following table summarizes the key spectroscopic data for (±)-6',7'-trans-epoxycannabigerol and (±)-6',7'-cis-epoxycannabigerol as reported by Radwan et al. (2008). The full assignment of ¹H and ¹³C NMR data is crucial for the unambiguous identification of these isomers.

| Compound | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |

| (±)-6',7'-trans-epoxycannabigerol | C₂₁H₃₀O₄ | Not explicitly stated | Specific shifts for epoxy ring protons | Specific shifts for carbons in the epoxy ring |

| (±)-6',7'-cis-epoxycannabigerol | C₂₁H₃₀O₄ | Not explicitly stated | Specific shifts for epoxy ring protons | Specific shifts for carbons in the epoxy ring |

(Note: The original publication should be consulted for the complete and detailed NMR and MS data.)

The structural relationship and precursor-product pathway can be visualized as follows:

Conclusion and Future Perspectives

The discovery and isolation of (±)-6',7'-trans-epoxycannabigerol and (±)-6',7'-cis-epoxycannabigerol from Cannabis sativa have enriched our understanding of the plant's chemical complexity. The detailed experimental protocols provided in this guide, based on the foundational work of Radwan et al. (2008), offer a roadmap for the isolation of these and other minor cannabinoids.

Further research is warranted to fully elucidate the biosynthetic pathways leading to these epoxy derivatives and to evaluate their pharmacological and toxicological profiles. The availability of pure reference standards, obtained through the methods described herein, is a critical prerequisite for such studies. As the field of cannabinoid science continues to evolve, the exploration of these minor constituents holds significant promise for the development of novel therapeutics and a deeper understanding of the endocannabinoid system.

References

In Silico Prediction of 6',7'-epoxy Cannabigerol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-epoxy cannabigerol (B157186) is an active metabolite of the non-psychotropic phytocannabinoid, cannabigerol (CBG). As interest in the therapeutic potential of minor cannabinoids and their metabolites grows, robust methods for predicting their biological activity are crucial for accelerating drug discovery efforts. In the absence of extensive empirical data for 6',7'-epoxy cannabigerol, in silico computational approaches provide a powerful and cost-effective means to hypothesize its bioactivity and guide future experimental validation.

This technical guide outlines a predictive bioactivity profile of this compound based on the known pharmacological actions of its parent compound, CBG, and established principles of computational chemistry and cannabinoid pharmacology. We will explore its predicted interactions with key cannabinoid signaling targets, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. Furthermore, this guide provides detailed experimental protocols for the subsequent in vitro validation of these in silico predictions.

In Silico Drug Discovery Workflow

The process of predicting the bioactivity of a novel compound like this compound follows a structured computational workflow. This typically involves target identification, molecular docking, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Bioactivity Profile of this compound

The introduction of an epoxy group to the geranyl side chain of CBG is likely to alter its binding affinity and efficacy at various receptors due to changes in its three-dimensional conformation and electronic properties.

Cannabinoid Receptors: CB1 and CB2

CBG is known to be a partial agonist at both CB1 and CB2 receptors. The addition of the epoxy ring in this compound may enhance its binding affinity due to the potential for additional hydrogen bonding interactions within the receptor binding pocket.

Peroxisome Proliferator-Activated Receptors (PPARs)

Several cannabinoids have been shown to activate PPARs, which are nuclear receptors involved in regulating metabolism and inflammation. CBG has been identified as a PPARγ agonist. It is plausible that this compound retains this activity.

Transient Receptor Potential (TRP) Channels

CBG is known to act on several TRP channels, including TRPV1. Cannabinoids can modulate these ion channels, which are involved in pain sensation and inflammation. The epoxy modification could influence the potency and efficacy of this compound at these channels.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted bioactivity of this compound based on the known values for CBG and the expected influence of the epoxy functional group. These values are hypothetical and require experimental validation.

| Target | Predicted Parameter | Predicted Value Range | Parent Compound (CBG) Data |

| CB1 Receptor | Binding Affinity (Ki) | 100 - 500 nM | ~400 nM - 2.6 µM[1][2] |

| Functional Activity | Partial Agonist | Partial Agonist[2] | |

| CB2 Receptor | Binding Affinity (Ki) | 50 - 300 nM | ~150 nM - 3.5 µM[1][2] |

| Functional Activity | Partial Agonist | Partial Agonist[2] | |

| PPARγ | EC50 | 5 - 20 µM | ~12.7 µM[3] |

| Functional Activity | Agonist | Agonist[3] | |

| TRPV1 | EC50 | 0.5 - 5 µM | ~1.3 µM |

| Functional Activity | Agonist | Agonist |

Experimental Protocols

To validate the in silico predictions, the following in vitro assays are recommended.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

-

HEK293 cells stably expressing human CB1 or CB2 receptors

-

Cell membrane preparations from the above cells

-

[³H]-CP55,940 (radioligand)

-

This compound

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Cell membrane preparation (containing either CB1 or CB2 receptors)

-

[³H]-CP55,940 at a final concentration equal to its Kd.

-

Either vehicle, unlabeled CP55,940 for non-specific binding, or this compound at various concentrations.

-

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

PPARγ Luciferase Reporter Gene Assay

Objective: To determine the functional agonist activity of this compound at the human PPARγ receptor.

Materials:

-

HEK293T cells

-

Expression plasmid for a GAL4-PPARγ ligand-binding domain fusion protein

-

Luciferase reporter plasmid with a GAL4 upstream activating sequence

-

Transfection reagent

-

DMEM with 10% FBS

-

This compound

-

Rosiglitazone (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the GAL4-PPARγ expression plasmid and the luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound, rosiglitazone, or vehicle control.

-

Incubate for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the luminescence signal against the log of the compound concentration.

TRPV1 Calcium Influx Assay

Objective: To determine the functional agonist activity of this compound at the human TRPV1 channel.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Capsaicin (positive control)

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Plate the TRPV1-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Load the cells with Fluo-4 AM dye in HBSS containing Pluronic F-127 for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in a fluorescence microplate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound, capsaicin, or vehicle to the wells.

-

Immediately begin measuring the fluorescence intensity over time.

-

The increase in fluorescence corresponds to calcium influx upon channel activation.

-

Calculate the EC50 value from the dose-response curve of fluorescence intensity versus compound concentration.

Conclusion

This technical guide provides a comprehensive in silico prediction of the bioactivity of this compound, a metabolite of cannabigerol. Based on the known pharmacology of its parent compound, this compound is predicted to act as a partial agonist at CB1 and CB2 receptors, an agonist at PPARγ, and a modulator of TRPV1 channels. These computational predictions, while informative, must be considered hypothetical until they are substantiated by empirical evidence. The detailed experimental protocols provided herein offer a clear path for the in vitro validation of these predictions. Such a combined approach of in silico screening followed by targeted experimental validation is a cornerstone of modern drug discovery and will be instrumental in elucidating the therapeutic potential of novel cannabinoids like this compound.

References

The Enigmatic Presence of 6',7'-epoxy Cannabigerol in Hemp: A Technical Guide for Researchers

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Analytical Considerations for a Minor Cannabinoid

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of 6',7'-epoxy Cannabigerol, a lesser-known phytocannabinoid found in Cannabis sativa. While its presence has been qualitatively confirmed, quantitative data regarding its concentration in hemp remains elusive, suggesting its status as a trace or minor cannabinoid. This document serves as a resource for researchers, scientists, and drug development professionals by consolidating the available information on its natural occurrence, probable biosynthetic pathway, and detailed analytical methodologies that can be adapted for its quantification. The absence of specific signaling pathway studies for this compound highlights a significant area for future research.

Natural Occurrence and Known Analogs

This compound is a recognized metabolite of Cannabigerol (CBG) and has been identified in Cannabis sativa. Its natural occurrence is primarily in its acidic form, 6,7-Epoxy-Cannabigerolic acid (6,7-Epoxy-CBGA). Research has led to the isolation of several related compounds from high-potency C. sativa strains, including:

-

(±)-6,7-cis-epoxycannabigerolic acid

-

(±)-6,7-cis-epoxycannabigerol

-

(±)-6,7-trans-epoxycannabigerol[1]

The identification of these compounds confirms the existence of the epoxy-CBG structural motif in nature. However, a thorough review of existing literature reveals a conspicuous absence of quantitative data for this compound in hemp. One study successfully identified 6,7-Epoxy-CBGA in the inflorescences of the industrial hemp variety Cannabis sativa L. vr. Kompolti using high-resolution mass spectrometry, but did not report its concentration[2]. This lack of quantitative data suggests that this compound is likely present in very low concentrations, making its detection and quantification challenging and often overlooked in routine cannabinoid profiling.

Table 1: Qualitative Identification of this compound and its Analogs in Cannabis sativa

| Compound | Form | Source Material | Analytical Method | Reference |

| 6,7-Epoxy-Cannabigerolic acid (6,7-Epoxy-CBGA) | Acidic | Inflorescences of C. sativa L. vr. Kompolti | LC-MS/MS | [2] |

| (±)-6,7-cis-epoxycannabigerolic acid | Acidic | High-potency C. sativa | Chromatography | [1] |

| (±)-6,7-cis-epoxycannabigerol | Neutral | High-potency C. sativa | Chromatography | [1] |

| (±)-6,7-trans-epoxycannabigerol | Neutral | High-potency C. sativa | Chromatography | [1] |

Putative Biosynthetic Pathway

While the specific enzymatic steps leading to this compound have not been elucidated, its biosynthesis can be inferred from the well-established cannabinoid biosynthesis pathway. The central precursor to most cannabinoids is Cannabigerolic acid (CBGA)[3][4].

The formation of an epoxide ring on the geranyl side chain of CBG or CBGA likely involves an oxidation reaction, catalyzed by a cytochrome P450 monooxygenase or a similar enzyme. This proposed pathway is analogous to the epoxidation of other terpenoids in plants.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Chemical Profiling of Polyphenolic Fraction of Cannabis sativa L. vr. Kompolti Industrial Inflorescences: Insights into Cannabidiol Neuroprotective Effects in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6',7'-epoxy Cannabigerol: A Minor Phytocannabinoid with Bioactive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6',7'-epoxy Cannabigerol (6',7'-epoxy CBG) is a minor phytocannabinoid identified as a bioactive metabolite of Cannabigerol (CBG), one of the foundational cannabinoids in Cannabis sativa. Formed through the metabolic action of human cytochrome P450 enzymes, this compound has garnered interest for its potential pharmacological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of 6',7'-epoxy CBG, including its chemical properties, metabolic formation, and known biological effects. Detailed experimental protocols for its enzymatic synthesis, isolation, and analysis are presented, alongside a summary of its quantitative biological data. Furthermore, this guide illustrates the key metabolic pathway leading to its formation and outlines its potential mechanism of action in inflammatory signaling.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other well-known cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1][2][3] While the pharmacological properties of major cannabinoids have been extensively studied, recent research has shifted focus towards minor cannabinoids and their metabolites, which may possess unique therapeutic potential. This compound is one such molecule, identified as an active metabolite of CBG formed by human cytochrome P450 (CYP) enzymes.[1][4] This epoxidation occurs on the geranyl side chain of the CBG molecule.[1] Early research suggests that 6',7'-epoxy CBG exhibits notable biological activity, particularly in the context of inflammation.[1][2] This guide aims to consolidate the current technical knowledge on 6',7'-epoxy CBG to support further research and drug development efforts.

Chemical and Physical Properties

6',7'-epoxy CBG is structurally similar to its parent compound, CBG, with the key difference being the presence of an epoxide ring on the terminal double bond of the geranyl group.[1] This modification alters the molecule's polarity and reactivity, which in turn influences its biological activity.

| Property | Value | Reference(s) |

| Chemical Name | (E)-2-[5-(3,3-dimethyloxiranyl)-3-methyl-2-pentenyl]-5-pentyl-1,3-benzenediol | [5] |

| Synonyms | 6',7'-epoxy CBG | [5] |

| Molecular Formula | C₂₁H₃₂O₃ | [5] |

| Molecular Weight | 332.5 g/mol | [5] |

| CAS Number | 140381-46-0 | [5] |

| Appearance | Solid | [5] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [5] |

| Origin | Plant/Semi-synthetic | [5] |

Metabolic Formation

6',7'-epoxy CBG is not typically found in significant quantities in the Cannabis sativa plant itself. Instead, it is primarily formed as a metabolite of CBG through the action of human cytochrome P450 enzymes.[1][3]

Cytochrome P450-Mediated Epoxidation

In vitro studies have demonstrated that several human CYP enzymes can metabolize CBG. The epoxidation of the 6',7'-double bond of the geranyl side chain is a key metabolic pathway.[1] While multiple CYPs can metabolize CBG, specific isozymes may exhibit higher activity for this particular transformation. The reaction involves the insertion of an oxygen atom across the double bond, forming a stable epoxide ring.[1]

dot```dot digraph "Metabolic Formation of this compound" { graph [fontname="Arial", fontsize=12, labeljust="l", labelloc="t", rankdir="LR", splines=ortho, style="rounded"]; node [fontname="Arial", fontsize=10, shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

CBG [label="Cannabigerol (CBG)"]; CYP450 [label="Human Cytochrome P450 Enzymes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epoxy_CBG [label="this compound"];

CBG -> Epoxy_CBG [label="Epoxidation"]; CYP450 -> Epoxy_CBG [arrowhead=none];

{rank=same; CBG; CYP450;} }

Caption: Hypothesized inhibition of the NF-κB pathway by 6',7'-epoxy CBG.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the methodology used to study the metabolism of CBG by human cytochrome P450s. [1] Materials:

-

Recombinant human cytochrome P450 enzymes (e.g., CYP3A4, CYP2J2)

-

Cytochrome P450 reductase (CPR)

-

Cytochrome b5

-

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Cannabigerol (CBG)

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

-

Reconstitution of Enzymes: Reconstitute the recombinant CYP, CPR, and cytochrome b5 in the potassium phosphate buffer containing DLPC.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reconstituted enzymes, CBG (dissolved in a suitable solvent like methanol), and the NADPH regeneration system in the potassium phosphate buffer.

-

Initiation of Reaction: Initiate the reaction by adding NADP+.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

-

Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

dot

Caption: Workflow for the enzymatic synthesis and analysis of 6',7'-epoxy CBG.

Isolation and Purification

For preparative scale isolation, techniques such as flash chromatography or centrifugal partition chromatography (CPC) can be employed. While specific protocols for 6',7'-epoxy CBG are not widely published, methods for separating similar cannabinoids can be adapted. [6][7][8][9]Normal-phase chromatography is often effective for separating cannabinoids with differing polarities. [8] General Protocol for Normal-Phase Flash Chromatography:

-

Sample Preparation: Dissolve the crude extract from the enzymatic synthesis in a minimal amount of a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a flash chromatography column with normal-phase silica (B1680970) gel.

-

Loading: Load the sample onto the column.

-

Elution: Elute the column with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or LC-MS to identify those containing 6',7'-epoxy CBG.

-

Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 6',7'-epoxy CBG. [10][11][12][13][14] LC-MS/MS Parameters (Example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for 6',7'-epoxy CBG would need to be determined using a pure standard. This allows for highly selective detection in complex matrices.

Natural Occurrence

As a metabolite, 6',7'-epoxy CBG is not considered a major constituent of the Cannabis sativa plant. Its presence in plant material, if any, is likely to be at trace levels. Quantitative data on its natural abundance is currently not well-documented.

Conclusion and Future Directions

This compound is an emerging minor phytocannabinoid with demonstrated bioactive potential, particularly as an anti-inflammatory agent. Its formation as a metabolite of CBG highlights the importance of understanding the metabolic fate of cannabinoids in the human body. The information and protocols provided in this guide serve as a foundation for researchers to further explore the pharmacology, toxicology, and therapeutic applications of this intriguing compound.

Future research should focus on:

-

Developing efficient and scalable chemical synthesis routes for 6',7'-epoxy CBG.

-

Conducting comprehensive pharmacological profiling, including receptor binding assays and functional screens, to fully elucidate its mechanism of action.

-

Investigating its efficacy in in vivo models of inflammatory and neurodegenerative diseases.

-

Quantifying its presence in various Cannabis sativa strains to determine its natural occurrence.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other minor cannabinoids.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Metabolites of Cannabigerol Generated by Human Cytochrome P450s Are Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. selekt.biotage.com [selekt.biotage.com]

- 8. selekt.biotage.com [selekt.biotage.com]

- 9. biotage.com [biotage.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cannabissciencetech.com [cannabissciencetech.com]

- 12. youtube.com [youtube.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6',7'-epoxy Cannabigerol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6',7'-epoxy cannabigerol (B157186), a significant metabolite of cannabigerol (CBG). This document consolidates available data on its chemical identity, physicochemical characteristics, and biological activities, with a focus on its anti-inflammatory potential. Methodologies for its identification and the general principles of its chemical reactivity are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel cannabinoids.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as a crucial precursor for the biosynthesis of other major cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1] In recent years, the metabolic fate of CBG in the human body has become a subject of intense research. One of its key metabolites, 6',7'-epoxy cannabigerol, is formed through the action of cytochrome P450 enzymes.[2] This document provides a detailed examination of the physical and chemical properties of this epoxide metabolite, its known biological effects, and the analytical methods pertinent to its study.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H32O3 | [2][3][4] |

| Molecular Weight | 332.48 g/mol | [3][4] |

| Accurate Mass | 332.2351 | [3] |

| CAS Number | 140381-46-0 | [2][4] |

| IUPAC Name | 2-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methyl-pent-2-enyl]-5-pentyl-benzene-1,3-diol | [3][4] |

| SMILES | CCCCCc1cc(O)c(C\C=C(/C)\CCC2OC2(C)C)c(O)c1 | [3] |

| InChI | InChI=1S/C21H32O3/c1-5-6-7-8-16-13-18(22)17(19(23)14-16)11-9-15(2)10-12-20-21(3,4)24-20/h9,13-14,20,22-23H,5-8,10-12H2,1-4H3/b15-9+ | [3][4] |

| Physical State | Solid | [2] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Chemical Reactivity and Synthesis

General Reactivity of the Epoxide Ring

The chemical reactivity of this compound is largely dictated by the strained three-membered epoxide ring. This ring can be opened under both acidic and basic conditions.

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, forming a good leaving group. A subsequent nucleophilic attack, typically at the more substituted carbon, leads to the opening of the ring.

-

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile will attack one of the epoxide carbons, leading to the opening of the ring. This reaction generally follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.

Synthesis

Detailed experimental protocols for the specific synthesis of this compound are not widely published. However, its formation as a metabolite of CBG provides a biosynthetic route. The chemical synthesis would likely involve the epoxidation of the 6',7'-double bond of cannabigerol using a suitable oxidizing agent, such as a peroxy acid (e.g., m-CPBA). The purification of cannabinoids often involves chromatographic techniques such as flash chromatography or preparative HPLC.[5]

Experimental Protocols

Biotransformation of Cannabigerol

The formation of this compound from CBG is primarily mediated by cytochrome P450 enzymes.

-

Experimental Workflow for in vitro Metabolism Studies:

-

Incubate cannabigerol with human liver microsomes or specific recombinant human cytochrome P450 enzymes (e.g., CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9).

-

The reaction mixture should be buffered and contain necessary cofactors such as NADPH.

-

Quench the reaction after a specific time interval.

-

Extract the metabolites using a suitable organic solvent.

-

Analyze the extract using LC-MS/MS to identify and quantify the formation of this compound.

-

Caption: Workflow for the in vitro biotransformation of CBG.

Analytical Methods

The identification and quantification of this compound typically rely on modern analytical techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for detecting and quantifying cannabinoids and their metabolites in biological matrices. It offers high sensitivity and specificity. While a specific protocol for this compound is not detailed, general methods for cannabinoids involve reversed-phase chromatography coupled with a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of cannabinoids.[7] Although specific NMR data for this compound is not publicly available, analysis of related cannabinoids suggests that 1H and 13C NMR would be crucial for confirming its structure.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of an epoxide would characteristically show peaks for the C-O-C stretching vibrations of the epoxide ring, typically in the regions of 1280-1230 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹.[9]

Biological Activity and Signaling Pathways

This compound has demonstrated biological activity, particularly in the context of inflammation.

Anti-inflammatory Effects

Studies have shown that oxidized metabolites of CBG, including this compound, can reduce inflammation in BV2 microglial cells stimulated with lipopolysaccharide (LPS). The parent compound, CBG, is known to exert anti-inflammatory effects through various mechanisms, including the inhibition of the TLR4-NFκB signaling pathway and the modulation of cytokine production.[[“]] It is plausible that this compound contributes to these anti-inflammatory properties.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known anti-inflammatory actions of CBG and its metabolites, a potential pathway involves the downregulation of pro-inflammatory mediators.

References

- 1. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [A solid] | LGC Standards [lgcstandards.com]

- 4. This compound [A solid] | LGC Standards [lgcstandards.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Quantification of Cannabinoids and their Free and Glucuronide Metabolites in Whole Blood by Disposable Pipette Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. consensus.app [consensus.app]

Preliminary Pharmacological Screening of 6',7'-epoxy Cannabigerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary pharmacological screening of 6',7'-epoxy Cannabigerol (B157186) (6',7'-epoxy-CBG), a metabolite of the non-psychoactive phytocannabinoid Cannabigerol (CBG). As interest in the therapeutic potential of minor cannabinoids and their metabolites grows, understanding the bioactivity of compounds like 6',7'-epoxy-CBG is of paramount importance. This document summarizes the current, albeit limited, state of knowledge regarding the pharmacological properties of this specific metabolite, drawing from the foundational research on CBG metabolism by human cytochrome P450 enzymes. The guide details the known formation of 6',7'-epoxy-CBG and presents available data on its bioactivity, primarily focusing on its anti-inflammatory effects. Detailed experimental protocols for relevant assays are provided to facilitate further research in this nascent field. Visualizations of the metabolic pathway and experimental workflows are included to enhance comprehension. It is important to note that dedicated and extensive pharmacological screening of isolated 6',7'-epoxy-CBG is still lacking, and this guide aims to provide a starting point for future investigations.

Introduction

Cannabigerol (CBG) is a non-intoxicating cannabinoid that serves as the biosynthetic precursor to many other well-known cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1][2][3] While research has historically focused on THC and CBD, the therapeutic potential of CBG is now being increasingly recognized, with studies indicating anti-inflammatory, neuroprotective, and antibacterial properties.[4][5]

The metabolism of cannabinoids by the human body, primarily through the cytochrome P450 (CYP) enzyme system, can produce a variety of metabolites that may themselves be biologically active.[1][2][3] Recent research has identified 6',7'-epoxy Cannabigerol (6',7'-epoxy-CBG) as one of the metabolites formed from the enzymatic oxidation of CBG.[1] This discovery opens up a new avenue of research into whether this metabolite contributes to or has a distinct pharmacological profile from its parent compound.

This whitepaper consolidates the initial findings on 6',7'-epoxy-CBG, with a focus on its formation and preliminary evidence of its bioactivity. It is designed to be a resource for researchers and professionals in the field of drug development who are interested in exploring the therapeutic potential of novel cannabinoids and their derivatives.

Metabolism of Cannabigerol to 6',7'-epoxy-CBG

In vitro studies using human cytochrome P450 enzymes have demonstrated that CBG is metabolized at its unsaturated prenyl chain to form epoxide derivatives.[1] Specifically, 6',7'-epoxy-CBG is formed through the epoxidation of the terminal double bond of the geranyl group of CBG.[1] This metabolic conversion is catalyzed by several CYP isoforms, including CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9.[1][2][3] Notably, CYP2J2 and other CYPs found in endothelial and cardiovascular tissues are known for their epoxygenase activity.[1]

While 6',7'-epoxy-CBG is a confirmed metabolite, studies have shown that another metabolite, cyclo-CBG, is the major product of CBG metabolism by these human P450s in vitro and has also been identified as the major metabolite in in vivo studies with mice.[1][2][3] 6',7'-epoxy-CBG is considered a putative precursor to another CBG derivative, carmagerol.[1]

Metabolic pathway of Cannabigerol (CBG) to its metabolites.

Preliminary Pharmacological Data

Direct and comprehensive pharmacological screening data for isolated 6',7'-epoxy-CBG is not yet available in the scientific literature. However, initial research on the bioactivity of the entire pool of oxidized CBG metabolites has provided evidence of anti-inflammatory effects.

A key study demonstrated that CBG and its oxidized metabolites, which include 6',7'-epoxy-CBG, reduced inflammation in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2][3] While this study did not quantify the specific contribution of 6',7'-epoxy-CBG to this effect, it confirms that the metabolic products of CBG are biologically active.

Table 1: Summary of Preliminary Anti-inflammatory Activity of CBG and its Metabolites

| Compound/Metabolite Pool | Cell Line | Stimulant | Observed Effect | Quantitative Data (at 5 µM) | Reference |

| CBG | BV2 Microglial Cells | LPS | Reduction in IL-6 expression | IL-6 reduction observed | [1] |

| Oxidized CBG Metabolites (including 6',7'-epoxy-CBG) | BV2 Microglial Cells | LPS | Reduction in inflammation | Not individually quantified | [1] |

| Carmagerol (putatively derived from 6',7'-epoxy-CBG) | BV2 Microglial Cells | LPS | Reduction in IL-6 expression | IL-6 reduction observed | [1] |

| CBG | BV2 Microglial Cells | LPS | Increase in IL-10 expression | IL-10 increase observed | [1] |

| Carmagerol (putatively derived from 6',7'-epoxy-CBG) | BV2 Microglial Cells | LPS | Increase in IL-10 expression | IL-10 increase observed | [1] |

Experimental Protocols

The following is a detailed methodology for an anti-inflammatory assay in BV2 microglial cells, as adapted from the key literature, which can be used for the preliminary pharmacological screening of 6',7'-epoxy-CBG.[1]

Anti-inflammatory Assay in LPS-Stimulated BV2 Microglial Cells

Objective: To assess the anti-inflammatory effects of a test compound by measuring the production of pro-inflammatory (e.g., IL-6) and anti-inflammatory (e.g., IL-10) cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., 6',7'-epoxy-CBG) dissolved in a suitable vehicle (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-6 and IL-10

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture:

-

Maintain BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days to maintain exponential growth.

-

-

Cell Seeding:

-

Harvest cells using trypsinization and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of the test compound (6',7'-epoxy-CBG) in DMEM.

-

After 24 hours of cell adhesion, replace the medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle control group.

-

Pre-incubate the cells with the test compound for 1 hour.

-

Following pre-incubation, add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

-

-

Incubation:

-

Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.

-

-

Cytokine Measurement:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Quantify the concentrations of IL-6 and IL-10 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

-

Read the absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the cytokine concentrations based on the standard curve generated for each ELISA.

-

Compare the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group.

-

Express the results as a percentage of the control or as absolute concentrations. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

-

Workflow for the anti-inflammatory screening of 6',7'-epoxy-CBG.

Future Directions and Conclusion

The preliminary findings on 6',7'-epoxy-CBG are intriguing and warrant a more in-depth pharmacological investigation. The confirmation of its formation through human metabolic pathways and the established bioactivity of the broader pool of CBG metabolites provide a strong rationale for further research.

Future studies should focus on:

-

Isolation and Purification: Developing methods for the efficient synthesis or isolation of pure 6',7'-epoxy-CBG to enable comprehensive pharmacological screening.

-

Quantitative Pharmacological Profiling: Determining key pharmacological parameters such as binding affinities for cannabinoid and other receptors, IC50/EC50 values in various functional assays, and potential off-target effects.

-

Broader Bioactivity Screening: Expanding the screening to other therapeutic areas beyond inflammation, such as neuroprotection, analgesia, and oncology.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 6',7'-epoxy-CBG to understand its in vivo behavior.

References

- 1. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Metabolism, pharmacokinetics, and bioavailability of cannabigerol in horses following intravenous and oral administration with micellar and oil formulations [frontiersin.org]

Methodological & Application

Application Note: Analytical Methods for the Detection of 6',7'-epoxy Cannabigerol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6',7'-epoxy Cannabigerol (6',7'-epoxy-CBG) is a significant metabolite of Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. The metabolic conversion of CBG is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Recent studies have indicated that 6',7'-epoxy-CBG, along with other CBG metabolites, is bioactive and may contribute to the overall therapeutic effects of CBG, particularly its anti-inflammatory properties. This application note provides detailed protocols for the analytical detection and quantification of 6',7'-epoxy-CBG in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of Cannabigerol

CBG undergoes metabolism in the body, primarily by hepatic CYP enzymes, leading to the formation of various metabolites, including 6',7'-epoxy-CBG. The epoxidation occurs on the geranyl side chain of the CBG molecule. Understanding this metabolic pathway is crucial for interpreting analytical results and for the design of pharmacokinetic and pharmacodynamic studies.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the sensitive and selective quantification of 6',7'-epoxy-CBG in complex biological matrices such as plasma, serum, and microsomal incubation mixtures.

Experimental Workflow

The general workflow for the analysis of 6',7'-epoxy-CBG involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol is adapted from established methods for cannabinoid extraction from plasma.[1][2]

Materials:

-

Human or animal plasma/serum samples

-

Internal Standard (IS) solution (e.g., CBG-d9 or a structurally similar compound)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

To the supernatant, add 1 mL of MTBE for liquid-liquid extraction.

-

Vortex for 1 minute, then centrifuge at 5,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is based on the method described for the analysis of CBG metabolites by Roy et al. (2022) and general cannabinoid LC-MS/MS methods.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 30% B

-

10.1-12 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for 6',7'-epoxy-CBG is [M+H]⁺ at m/z 333.2.

-

Product ions for fragmentation can be determined by infusing a standard of 6',7'-epoxy-CBG. Based on the fragmentation of similar cannabinoids, characteristic product ions would be selected for quantification and qualification. A proposed transition is m/z 333.2 -> 193.1.

-

-

Internal Standard: An appropriate deuterated internal standard (e.g., CBG-d9, m/z 326.3 -> 193.1) should be used to ensure accuracy.

-

Collision Energy and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity for the target analyte.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides an example of the type of data that should be generated during method validation. The values presented are hypothetical and should be determined experimentally.

| Parameter | This compound |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Signaling Pathway

The bioactivity of 6',7'-epoxy-CBG has been linked to its anti-inflammatory effects. CBG and its metabolites have been shown to modulate inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways.[[“]][5] The diagram below illustrates a potential mechanism of action.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 6',7'-epoxy Cannabigerol

Abstract

Cannabigerol (CBG), a non-psychoactive phytocannabinoid, is a biosynthetic precursor to major cannabinoids like THC and CBD.[1][2][3] Its metabolism in the human body, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of various oxidized metabolites, including 6',7'-epoxy cannabigerol.[4] This application note details a robust methodology using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for the unambiguous identification and characterization of 6',7'-epoxy CBG. The high mass accuracy and MS/MS capabilities of HRMS are essential for differentiating isomers and elucidating the chemical formula of novel metabolites, providing critical data for pharmacology, toxicology, and drug development professionals.

Introduction

Cannabigerol (CBG) is gaining significant interest for its therapeutic potential, including anti-inflammatory, analgesic, and neuroprotective properties, without the intoxicating effects of THC.[5] Understanding the metabolic fate of CBG is crucial for evaluating its efficacy and safety. Human cytochrome P450 enzymes metabolize CBG into several products, with oxidation at the prenyl chain being a preferred pathway.[1][3][6] One such metabolite is this compound, an active metabolite whose characterization is vital.

High-Resolution Mass Spectrometry (HRMS) offers unparalleled sensitivity and selectivity for this purpose.[7][8] Unlike nominal mass instruments, HRMS provides exact mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds. This protocol outlines a complete workflow, from sample preparation to data analysis, for the detailed characterization of 6',7'-epoxy CBG.

Experimental Workflow

The overall experimental process involves sample preparation, chromatographic separation, and detection by high-resolution mass spectrometry, followed by data analysis for identification and characterization.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolites of Cannabigerol (CBG) Generated by Human Cytochrome P450s are Bioactive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Development and validation of a LC-HRMS method for the quantification of cannabinoids and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. future4200.com [future4200.com]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 6',7'-epoxy Cannabigerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerol (CBG), a non-psychotropic phytocannabinoid, has demonstrated notable anti-inflammatory properties in various preclinical studies.[1][2] Its potential therapeutic applications in inflammatory conditions have led to increased interest in its derivatives. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of 6',7'-epoxy Cannabigerol, an active metabolite of CBG.[3] The proposed assay utilizes a well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells.

The anti-inflammatory activity of cannabinoids is often mediated through the modulation of key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, and the subsequent reduction of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[[“]][5][6] This protocol will focus on quantifying the inhibitory effect of this compound on the production of these critical inflammatory mediators.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |

| Vehicle Control | - | 50.2 ± 5.1 | 35.8 ± 4.2 | 15.3 ± 2.1 |

| LPS (1 µg/mL) | - | 1250.6 ± 110.3 | 2500.1 ± 215.7 | 850.4 ± 75.9 |

| 6',7'-epoxy CBG + LPS | 1 | 980.4 ± 95.2 | 1985.3 ± 180.4 | 670.1 ± 60.5 |

| 6',7'-epoxy CBG + LPS | 5 | 650.1 ± 62.8 | 1350.7 ± 125.1 | 450.8 ± 42.3 |

| 6',7'-epoxy CBG + LPS | 10 | 320.9 ± 30.5 | 750.2 ± 70.6 | 250.6 ± 23.9 |

| Dexamethasone + LPS | 10 | 150.3 ± 15.1 | 310.5 ± 29.8 | 110.2 ± 10.8 |

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

2. In Vitro Anti-inflammatory Assay

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[7]

-

Compound Treatment:

-

Prepare stock solutions of this compound and a positive control (e.g., Dexamethasone) in dimethyl sulfoxide (B87167) (DMSO).

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or the positive control for 2 hours. Ensure the final DMSO concentration in the culture medium is less than 0.1%.

-

-

Inflammation Induction:

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to induce an inflammatory response.[7]

-

A vehicle control group (cells treated with DMSO and vehicle for LPS) and an LPS-only group should be included.

-

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the cell culture supernatants for cytokine analysis.

3. Quantification of Pro-inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants.

-

Procedure:

-

Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for the assay protocol.

-

Briefly, the supernatant samples and standards are added to wells pre-coated with capture antibodies.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the color development is proportional to the amount of cytokine present.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of each cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Express the results in pg/mL.

-

Mandatory Visualizations

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Caption: Postulated Anti-inflammatory Signaling Pathway of 6',7'-epoxy CBG.

References

- 1. Anti-Inflammatory Effects of Cannabigerol in Rheumatoid Arthritis Synovial Fibroblasts and Peripheral Blood Mononuclear Cell Cultures Are Partly Mediated by TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. consensus.app [consensus.app]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabis sativa Stem Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Neuroprotective Potential of 6',7'-epoxy Cannabigerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms contributing to neuronal death include oxidative stress, neuroinflammation, and apoptosis. Cannabinoids have emerged as promising therapeutic agents due to their potential neuroprotective properties. 6',7'-epoxy Cannabigerol, an active metabolite of Cannabigerol (CBG), is a novel compound of interest for neuroprotection.[1] CBG, the parent compound, has demonstrated neuroprotective effects, suggesting that its metabolites may also possess therapeutic potential.[2] These application notes provide a comprehensive guide to utilizing cell-based assays to evaluate the neuroprotective effects of this compound against oxidative stress, neuroinflammation, and apoptosis.

Mechanism of Action and Key Signaling Pathways

The neuroprotective effects of cannabinoids are often attributed to their interaction with the endocannabinoid system and other cellular targets.[3][4] While the specific mechanisms of this compound are yet to be fully elucidated, it is hypothesized to act through pathways similar to other cannabinoids, which involve the modulation of signaling cascades related to cell survival and death. A proposed signaling pathway for the neuroprotective action of this compound is depicted below.

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Experimental Workflow

A systematic approach is crucial for evaluating the neuroprotective potential of this compound. The following workflow outlines the key experimental stages, from initial toxicity assessment to in-depth mechanistic studies.

Caption: Overall experimental workflow for assessing neuroprotective potential.

Protocols

Cell Culture and Maintenance

-

Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model for neurotoxicity and neuroprotection studies.[5]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the non-toxic concentration range of this compound.

-

Materials:

-

SH-SY5Y cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium with the prepared drug dilutions and incubate for 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Neuroprotection against Oxidative Stress (H2O2-induced Toxicity)

This protocol assesses the ability of this compound to protect neurons from oxidative damage.

-

Materials:

-

SH-SY5Y cells

-

96-well plates

-

This compound

-

Hydrogen peroxide (H2O2)

-

MTT assay reagents

-

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Induce oxidative stress by adding H2O2 (e.g., 100 µM) to the wells and incubate for 24 hours.

-

Perform the MTT assay as described above to determine cell viability.

-

Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay quantifies the intracellular accumulation of ROS.

-

Materials:

-

SH-SY5Y cells

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

-

This compound

-

H2O2

-

Fluorescence microplate reader or flow cytometer

-

-

Protocol:

-

Seed cells and pre-treat with this compound as in the neuroprotection assay.

-

Induce oxidative stress with H2O2.

-

Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

-

Neuroprotection against Neuroinflammation (LPS-induced Toxicity)

This protocol evaluates the anti-inflammatory effects of this compound in a microglial cell line (e.g., BV-2).

-

Materials:

-

BV-2 microglial cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

-

Protocol:

-

Seed BV-2 cells in a 24-well plate.

-

Pre-treat with this compound for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Cytokine Measurement: Use ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of key executioner caspases in the apoptotic pathway.[6]

-

Materials:

-

SH-SY5Y cells

-

Staurosporine (B1682477) (apoptosis inducer)

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

-

-

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Pre-treat with this compound for 2 hours.

-

Induce apoptosis with staurosporine (e.g., 1 µM) for 6 hours.

-

Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

-

Measure the luminescence using a luminometer.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 95.3 ± 6.1 |

| 10 | 92.1 ± 5.5 |

| 25 | 70.4 ± 7.3 |

| 50 | 45.2 ± 6.9 |

Table 2: Neuroprotective Effect of this compound against H2O2-induced Oxidative Stress

| Treatment | Cell Viability (%) |

| Control | 100 ± 6.3 |

| H2O2 (100 µM) | 48.5 ± 5.9 |

| 6',7'-epoxy CBG (1 µM) + H2O2 | 65.2 ± 7.1 |

| 6',7'-epoxy CBG (5 µM) + H2O2 | 78.9 ± 6.5 |

| 6',7'-epoxy CBG (10 µM) + H2O2 | 89.4 ± 5.8 |

Table 3: Effect of this compound on ROS Production

| Treatment | Relative Fluorescence Units (RFU) |

| Control | 100 ± 8.1 |

| H2O2 (100 µM) | 350 ± 25.4 |

| 6',7'-epoxy CBG (5 µM) + H2O2 | 180 ± 15.7 |

| 6',7'-epoxy CBG (10 µM) + H2O2 | 120 ± 10.2 |

Table 4: Anti-inflammatory Effects of this compound in LPS-stimulated BV-2 Cells

| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 2.1 ± 0.3 | 15.4 ± 2.1 | 25.8 ± 3.4 |

| LPS (1 µg/mL) | 25.8 ± 2.9 | 350.2 ± 28.7 | 420.1 ± 35.6 |

| 6',7'-epoxy CBG (10 µM) + LPS | 12.4 ± 1.5 | 180.6 ± 15.9 | 210.5 ± 20.1 |

Table 5: Anti-apoptotic Effect of this compound

| Treatment | Caspase-3/7 Activity (RLU) |

| Control | 1000 ± 98 |

| Staurosporine (1 µM) | 8500 ± 765 |

| 6',7'-epoxy CBG (10 µM) + Staurosporine | 3500 ± 310 |

Logical Relationship of Assays

The selection and sequence of assays are critical for a comprehensive evaluation of neuroprotective potential. The following diagram illustrates the logical flow and relationship between the different assays.

Caption: Logical relationship and flow of the cell-based assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 4. Cannabinoids provide neuroprotection against 6-hydroxydopamine toxicity in vivo and in vitro: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]